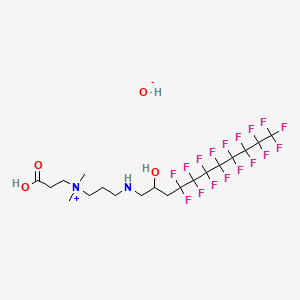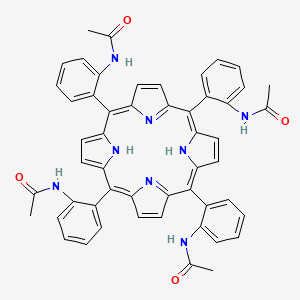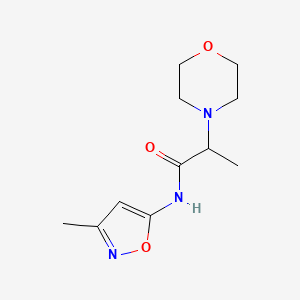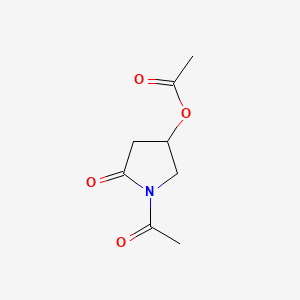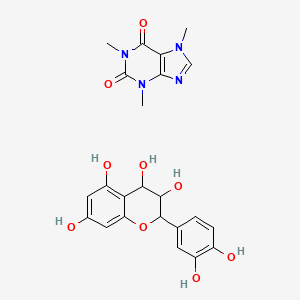
4-Piperidinecarboxaldehyde, 1-(2-(diethylamino)ethyl)-4-phenyl-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinecarboxaldehyde, 1-(2-(diethylamino)ethyl)-4-phenyl-, dihydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its piperidine ring, which is a common structural motif in many biologically active molecules.
Preparation Methods
The synthesis of 4-Piperidinecarboxaldehyde, 1-(2-(diethylamino)ethyl)-4-phenyl-, dihydrochloride involves several steps. The synthetic routes typically include the formation of the piperidine ring followed by the introduction of the diethylaminoethyl and phenyl groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
4-Piperidinecarboxaldehyde, 1-(2-(diethylamino)ethyl)-4-phenyl-, dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on biological systems, including its interactions with enzymes and receptors. In medicine, it is investigated for its potential therapeutic properties, such as its ability to modulate neurotransmitter activity. Additionally, it has industrial applications in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-Piperidinecarboxaldehyde, 1-(2-(diethylamino)ethyl)-4-phenyl-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
4-Piperidinecarboxaldehyde, 1-(2-(diethylamino)ethyl)-4-phenyl-, dihydrochloride can be compared with other similar compounds, such as 1-Boc-piperidine-4-carboxaldehyde and 4-Piperidinecarboxaldehyde, 1-ethyl-2,6-dimethyl- These compounds share structural similarities but may differ in their chemical properties and biological activities
Properties
CAS No. |
95126-29-7 |
|---|---|
Molecular Formula |
C18H30Cl2N2O |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
1-[2-(diethylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;dihydrochloride |
InChI |
InChI=1S/C18H28N2O.2ClH/c1-3-19(4-2)14-15-20-12-10-18(16-21,11-13-20)17-8-6-5-7-9-17;;/h5-9,16H,3-4,10-15H2,1-2H3;2*1H |
InChI Key |
ZZNOWNBHLDMRSW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1CCC(CC1)(C=O)C2=CC=CC=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



